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Compound of Interest |

Compound Name: JC-171
CAS No.: 2112809-98-8
Cat. No.: B608175

Get Quote

Scientific Overview & The Formulation
Challenge

JC-171 (CAS: 2112809-98-8) is a highly selective, rationally designed small-molecule inhibitor
of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome[1]. With an
IC50 of 8.45 pM, it effectively blocks LPS/ATP-induced interleukin-13 (IL-1p3) release by
interfering with the interaction between NLRP3 and the adaptor protein ASC[1],[2].

While JC-171 was developed as a hydroxyl-sulfonamide analogue to improve upon the poor
solubility of its parent compound (JC-21)[3], its highly lipophilic core (Molecular Weight: 384.83,
Formula: C16H17CIN205S) still presents a significant physicochemical barrier for in vivo
administration[4]. Direct dissolution in aqueous buffers (such as PBS or saline) results in
immediate nucleation and precipitation, rendering intraperitoneal (IP) or intravenous (IV) dosing
ineffective. To achieve reliable pharmacokinetics in murine models of multiple sclerosis (EAE)
or systemic inflammation, the drug must be formulated using a stepwise co-solvent micellar
system[5].

Physicochemical Causality of the Vehicle Design
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As a Senior Application Scientist, it is critical to understand why specific solvents are chosen

rather than simply following a recipe. This protocol utilizes a universally validated vehicle for
hydrophobic sulfonamides: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1].

10% DMSO (Primary Solubilizer): The strong intermolecular hydrogen bonding of the
hydroxyl-sulfonamide lattice must be disrupted. DMSO acts as a powerful aprotic solvent to
break this lattice and force the molecule into a monomeric state.

40% PEG300 (Dielectric Bridge): Adding an aqueous phase directly to DMSO causes
"solvent shock," leading to rapid drug precipitation. PEG300 lowers the dielectric constant of
the surrounding medium, acting as a transitional co-solvent bridge.

5% Tween-80 (Micellar Encapsulation): This non-ionic surfactant forms protective micelles
around the hydrophobic JC-171 molecules. It prevents crystal growth and maintains a
thermodynamically stable suspension when the aqueous phase is finally introduced.

45% 0.9% Saline (Aqueous Bulk Phase): Adjusts the final osmolarity and viscosity to
physiological levels, ensuring the injection is well-tolerated by the animal without causing
local tissue necrosis.

Quantitative Data & Dosing Parameters

Table 1: In Vivo Dosing Parameters for JC-171

] Pharmacod
Experiment  Target .
Route Dosage Frequency ynamic
al Model Pathway
Readout
LPS- Systemic Single dose
Serum IL-1B
Challenged NLRP3 IP 100 mg/kg (1h pre- .
_ L reduction[6]
Mice Activation LPS)

| EAE (Multiple Sclerosis) | Th17 / Neuroinflammation | IP | 10 - 100 mg/kg | Every other day |

Clinical score reduction, Th17 cell frequency[5],[7] |
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Step-by-Step Formulation Protocol (Self-Validating
System)

Note: The following protocol is scaled to prepare 1 mL of a 1 mg/mL JC-171 working solution,
suitable for a 10 mg/kg IP injection in a 20g mouse (injection volume: 200 pL).

Materials Required:

JC-171 Powder (Purity > 98%)

Anhydrous DMSO (Cell-culture grade)

PEG300 (Pharmaceutical grade)

Tween-80 (Polysorbate 80)

0.9% Sterile Saline

Methodology:

e Primary Solubilization (Lattice Disruption):

[¢]

Weigh exactly 1.0 mg of JC-171 powder into a sterile glass vial.

[¢]

Add 100 pL (10% viv) of DMSO.

o

Vortex vigorously for 30—60 seconds until completely dissolved.

o

Validation Checkpoint: Hold the vial against a light source. The solution must be
completely transparent. If cloudy, the lattice is unbroken; sonicate in a 37°C water bath for
5 minutes before proceeding.

» Co-solvent Addition (Dielectric Bridging):
o Add 400 pL (40% v/v) of PEG300 to the vial.

o Vortex continuously for 60 seconds. PEG300 is viscous, so thorough mechanical mixing is
required to ensure a homogenous binary solvent system.
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o Validation Checkpoint: The solution must remain optically clear without any striations.

o Surfactant Stabilization (Micellar Formation):
o Add 50 pL (5% v/v) of Tween-80.

o Vortex gently for 30 seconds to incorporate the surfactant without inducing excessive
frothing/bubbles.

e Aqueous Dilution (Isotonic Adjustment):

o Critical Step: While gently swirling the vial, add 450 pL (45% v/v) of 0.9% Saline dropwise
(approx. 1 drop per second).

o Validation Checkpoint: Dropwise addition prevents localized supersaturation. If the solution
turns milky or opaque at this stage, the micellar capacity has been exceeded (often due to
adding saline too rapidly). A successful formulation will yield a clear, slightly viscous
solution.

o Usage: Administer freshly prepared working solutions on the same day/[1].

Experimental Workflows & Visualizations

Step 4: 45% Saline
(Isotonic Dilution)

Final Vehicle

JC-171 Powder __ Dpissolve completel Step 1: 10% DMSO
(Hydrophobic) (Lattice Disruption)

Step 2: 40% PEG300
(Dielectric Bridge)

Step 3: 5% Tween-80
(Micellar Formation)

(Clear IP Injection)

Click to download full resolution via product page

Stepwise formulation workflow for JC-171 in vivo injection vehicle.
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Mechanism of JC-171 inhibiting the NLRP3 inflammasome pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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